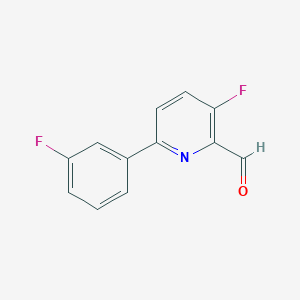

3-Fluoro-6-(3-fluorophenyl)picolinaldehyde

描述

3-Fluoro-6-(3-fluorophenyl)picolinaldehyde (CAS: 1227581-54-5) is a fluorinated aromatic aldehyde featuring a picolinaldehyde backbone substituted with fluorine at position 3 and a 3-fluorophenyl group at position 4. Its molecular formula is C₁₂H₇F₂NO, with a molar mass of 231.19 g/mol. This compound is structurally characterized by a pyridine ring (picolinaldehyde core) with functional groups that confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

The aldehyde group at position 2 of the pyridine ring enhances its reactivity in condensation reactions, such as the formation of Schiff bases or Mannich bases, which are critical in drug discovery . The dual fluorine substituents likely improve metabolic stability and lipophilicity, traits desirable in bioactive molecules .

属性

分子式 |

C12H7F2NO |

|---|---|

分子量 |

219.19 g/mol |

IUPAC 名称 |

3-fluoro-6-(3-fluorophenyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H7F2NO/c13-9-3-1-2-8(6-9)11-5-4-10(14)12(7-16)15-11/h1-7H |

InChI 键 |

ZOMHMXAKTGRPGK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)F)C=O |

产品来源 |

United States |

准备方法

Synthetic Routes:: The synthetic preparation of 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde involves several steps. One common route starts with the reaction of 3-fluorobenzaldehyde with picolinic acid in the presence of a suitable catalyst. The resulting intermediate undergoes further transformations to yield the desired product.

Reaction Conditions::Step 1: Condensation of 3-fluorobenzaldehyde and picolinic acid.

Step 2: Subsequent cyclization to form the picolinaldehyde ring.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities.

化学反应分析

3-Fluoro-6-(3-fluorophenyl)picolinaldehyde can participate in various chemical reactions:

Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the aldehyde group may yield an alcohol derivative.

Substitution: The fluorine atoms can be substituted with other functional groups.

Common reagents and conditions depend on the specific reaction type and desired products.

科学研究应用

This compound finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: It may serve as a fluorescent probe or ligand in biological studies.

Medicine: Research into potential pharmaceutical applications.

Industry: For the synthesis of specialized materials.

作用机制

The exact mechanism by which 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde, it is compared with structurally analogous compounds (Table 1). Key differences arise in substituent patterns, physical properties, and synthetic utility.

Table 1: Structural and Functional Comparison of Fluorinated Picolinaldehyde Derivatives

Key Differences and Trends

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 6-(3-(trifluoromethyl)phenyl)picolinaldehyde increases electron deficiency, enhancing reactivity in nucleophilic aromatic substitution compared to the fluorine substituents in the target compound .

- Steric Hindrance : The 3-fluorophenyl group in this compound introduces moderate steric bulk, whereas the methoxy group in 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde offers flexibility in hydrogen bonding .

Synthetic Utility :

- The aldehyde group in picolinaldehyde derivatives facilitates condensation reactions. For example, this compound can form acetylenic Mannich bases (antimicrobial agents) via CuCl₂-catalyzed reactions, similar to triazole-thione derivatives .

- In contrast, 3-Methoxy-6-(trifluoromethyl)picolinaldehyde is optimized for coupling reactions in catalytic systems due to its electron-deficient pyridine ring .

Biological Activity: Fluorinated picolinaldehydes exhibit antimicrobial activity, with potency depending on substituent placement. For instance, Schiff bases derived from this compound show higher activity than non-fluorinated analogs .

Physical Properties :

- Boiling points and densities vary with molecular symmetry. For example, 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde has a higher predicted boiling point (343.7°C) due to its extended biphenyl system, whereas picolinaldehyde derivatives typically have lower boiling points .

生物活性

3-Fluoro-6-(3-fluorophenyl)picolinaldehyde is a fluorinated aromatic compound that belongs to the class of picolinaldehydes. Its unique structure, characterized by the presence of a picoline moiety and an aldehyde functional group, enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is CHFN\O. The presence of fluorine atoms increases the compound's lipophilicity and stability, which are essential for drug development.

| Property | Value |

|---|---|

| Molecular Weight | 223.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | Not specified |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorinated substituents enhance its ability to penetrate biological membranes, potentially increasing bioavailability.

Interaction with Biological Macromolecules

Studies suggest that this compound interacts with various proteins and enzymes, influencing biochemical pathways. The unique electronic properties imparted by the fluorine atoms may lead to novel binding affinities that could be exploited for therapeutic purposes .

Case Studies

- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, compounds containing fluorinated aromatic rings have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes .

- Anticancer Activity : Research has demonstrated that fluorinated picolinaldehydes can inhibit the proliferation of cancer cells. In vitro studies have reported significant growth inhibition in L1210 mouse leukemia cells with IC values in the nanomolar range, suggesting potential for further development as anticancer agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, similar compounds have shown favorable absorption characteristics when administered orally, with rapid clearance rates observed in animal models . Toxicological assessments are crucial for understanding the safety profile of this compound in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。